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Introduction
ONO-4641, also known as Etrasimod (and formerly Ceralifimod), is a next-generation, orally

bioavailable, selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It has

garnered significant attention within the scientific community for its therapeutic potential in a

range of immune-mediated inflammatory diseases.[1] This technical guide provides a

comprehensive overview of the existing literature on ONO-4641, presenting key preclinical and

clinical data, detailing experimental methodologies, and visualizing its mechanism of action and

experimental applications.

Core Mechanism of Action
ONO-4641 exerts its immunomodulatory effects by acting as a potent agonist at the S1P

receptors 1 and 5 (S1P₁ and S1P₅).[3][4] This selective agonism leads to the internalization

and downregulation of S1P₁ receptors on lymphocytes.[4][5] As S1P₁ is crucial for the egress

of lymphocytes from secondary lymphoid organs, its downregulation effectively sequesters

these immune cells, preventing their migration to sites of inflammation.[4][5] This targeted

approach to lymphocyte trafficking forms the basis of its therapeutic efficacy in autoimmune

disorders.[6]
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In Vitro Activity
ONO-4641 has demonstrated high potency and selectivity for human S1P₁ and S1P₅ receptors

in vitro. The following table summarizes its binding affinities and functional activities.

Parameter Receptor Value Reference

EC₅₀ hS1P₁ 0.0273 nM (27.3 pM) [3][4][7]

hS1P₅ 0.334 nM (334 pM) [3][4][7]

Kᵢ hS1P₁ 0.626 nM [5][8]

hS1P₄ 28.8 nM [5][8]

hS1P₅ 0.574 nM [5][8]

In Vivo Models
The efficacy of ONO-4641 has been evaluated in various animal models of autoimmune

diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple

sclerosis, and non-obese diabetic (NOD) mice, a model for type 1 diabetes.

In a rat EAE model, oral administration of ONO-4641 suppressed the onset of the disease and

inhibited lymphocyte infiltration into the spinal cord in a dose-dependent manner.[4] Doses of

0.03 and 0.1 mg/kg were shown to be effective.[4] Furthermore, in a relapsing-remitting EAE

model in NOD mice, ONO-4641 prevented disease relapse, with a 0.1 mg/kg dose completely

inhibiting relapse.[4][7]

In a mouse model of immune-mediated aplastic anemia, ONO-4641 demonstrated the ability to

regulate the trafficking of T lymphocytes and hematopoietic stem cells.[9] This led to an

alleviation of pancytopenia and a reduction in the destruction of bone marrow.[9] The study

found that ONO-4641 inhibited the infiltration of donor-derived T lymphocytes into the bone

marrow and induced the accumulation of hematopoietic stem cells.[9]

In non-obese diabetic (NOD) mice, ONO-4641 at a dose of 0.1 mg/kg prevented the onset of

diabetes mellitus.[10] At doses of 0.03 and 0.1 mg/kg, it also decreased the prevalence of

diabetes after its onset in a dose-dependent manner.[10]
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Clinical Development
ONO-4641, under the name Etrasimod, has undergone extensive clinical evaluation,

particularly for the treatment of moderately to severely active ulcerative colitis (UC).

ELEVATE UC Clinical Program
The ELEVATE UC program, a series of Phase 3 clinical trials, demonstrated the efficacy and

safety of Etrasimod in patients with UC.[11][12] In the ELEVATE UC 52 trial, 27% of patients

treated with 2 mg of Etrasimod achieved clinical remission at week 12, compared to 7% in the

placebo group.[13][14] The positive results from these trials led to the approval of Etrasimod for

the treatment of moderately to severely active UC by the U.S. Food and Drug Administration

(FDA) in October 2023 and the European Medicines Agency (EMA) in 2024.[2][15]

A pooled analysis of safety data from global clinical trials, encompassing up to 2.5 years of

exposure to Etrasimod, has been conducted.[16] In the placebo-controlled UC cohort, the

proportion of patients with adverse events (AEs) of any grade was 59.9% for the Etrasimod

group compared to 51.6% for the placebo group.[16] Serious AEs were reported in 4.6% of

patients receiving Etrasimod and 5.4% of those on placebo.[16]

DreaMS Study (Multiple Sclerosis)
Interim results from the extension of the DreaMS study in patients with relapsing-remitting

multiple sclerosis showed that treatment with ONO-4641 led to a reduction in magnetic

resonance imaging (MRI) disease measures.[17]

Signaling Pathways and Experimental Workflows
Mechanism of Action: S1P Receptor Modulation
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Caption: ONO-4641 mechanism of action on lymphocyte trafficking.

Experimental Workflow: EAE Model
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Caption: Experimental workflow for evaluating ONO-4641 in a rat EAE model.

Detailed Experimental Protocols
In Vitro S1P Receptor Binding and Activity Assays

Objective: To determine the binding affinity (Kᵢ) and functional agonistic activity (EC₅₀) of

ONO-4641 at human S1P receptors.

Methodology:

Cell Lines: CHO-K1 or HEK293 cells stably overexpressing individual human S1P receptor

subtypes (S1P₁, S1P₂, S1P₃, S1P₄, S1P₅) are used.

Binding Assay: Competitive binding experiments are performed using radiolabeled [³³P]-

S1P. Cells expressing the target receptor are incubated with a fixed concentration of [³³P]-
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S1P and varying concentrations of ONO-4641. The displacement of the radioligand is

measured to calculate the Kᵢ value.

Functional Assay (GTPγS Binding or Calcium Flux):

GTPγS Binding: Measures the activation of G-proteins coupled to the S1P receptors.

Cell membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of

ONO-4641. The amount of bound [³⁵S]GTPγS is quantified to determine the EC₅₀ value.

Calcium Flux: For Gq-coupled receptors, changes in intracellular calcium concentration

are measured using a fluorescent calcium indicator (e.g., Fura-2 AM) upon stimulation

with ONO-4641.

Rat Experimental Autoimmune Encephalomyelitis (EAE)
Model

Objective: To evaluate the in vivo efficacy of ONO-4641 in a model of multiple sclerosis.

Methodology:

Animals: Female Lewis rats are commonly used.

Induction of EAE: Rats are immunized subcutaneously with an emulsion of myelin

oligodendrocyte glycoprotein (MOG) or myelin basic protein (MBP) in complete Freund's

adjuvant (CFA). A pertussis toxin injection may also be administered.

Treatment: ONO-4641 is administered orally once daily, typically starting before or at the

onset of clinical signs. A vehicle control group is included.

Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are

scored on a standardized scale (e.g., 0 = no signs, 1 = flaccid tail, 2 = hind limb weakness,

etc.).

Histopathology: At the end of the study, spinal cords are collected, fixed, and sectioned.

Sections are stained (e.g., with hematoxylin and eosin for inflammation, luxol fast blue for

demyelination) to assess the degree of immune cell infiltration and myelin damage.
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Conclusion
ONO-4641 (Etrasimod) is a potent and selective S1P receptor modulator with a well-defined

mechanism of action centered on lymphocyte sequestration. Extensive preclinical data have

demonstrated its efficacy in various models of autoimmune disease, and robust clinical trials

have established its therapeutic benefit in moderately to severely active ulcerative colitis,

leading to its regulatory approval. Its oral administration and favorable safety profile make it a

valuable addition to the therapeutic landscape for immune-mediated inflammatory disorders.

Further research may continue to explore its potential in other indications where lymphocyte-

driven inflammation plays a key pathogenic role.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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